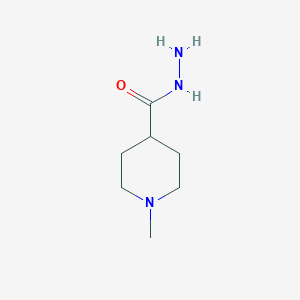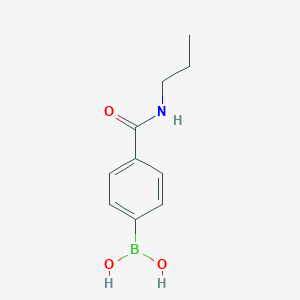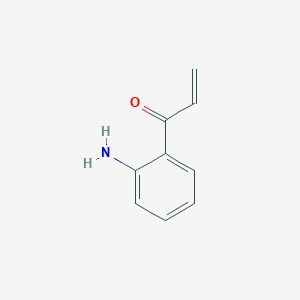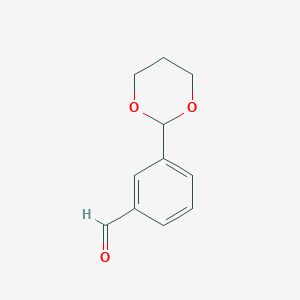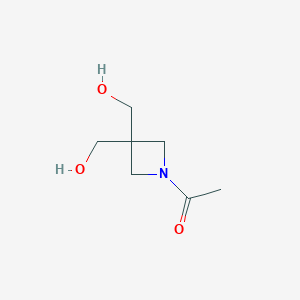
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds and has a molecular formula of C10H12N2S.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and transcription factors that are involved in the inflammatory and cancerous processes.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole in lab experiments is its high purity and stability. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects in certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole. One of the most promising areas of research is in the development of novel anti-inflammatory and anti-cancer drugs based on this compound. In addition, this compound can also be studied for its potential applications in the field of material science, where it can be used to develop new materials with improved thermal stability and mechanical properties. Finally, further studies can be conducted to fully understand the mechanism of action of this compound, which can lead to the development of more effective drugs and materials based on this compound.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercapto-N-methylbenzamide with 1,4-dibromobutane in the presence of potassium carbonate. Another method involves the reaction of 2-aminomethylthiophene with 4-methylbenzoyl chloride in the presence of triethylamine. Both of these methods have been used to synthesize 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole with high yields and purity.
Applications De Recherche Scientifique
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
Propriétés
Numéro CAS |
159598-38-6 |
|---|---|
Nom du produit |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Clé InChI |
LXEDCBXFRIFBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)CSC |
Synonymes |
1H-Benzimidazole,5-methyl-2-[(methylthio)methyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




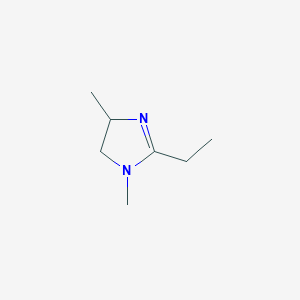
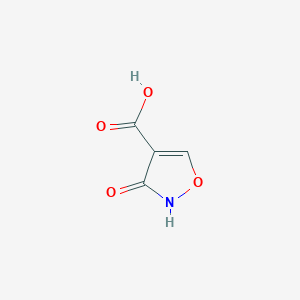
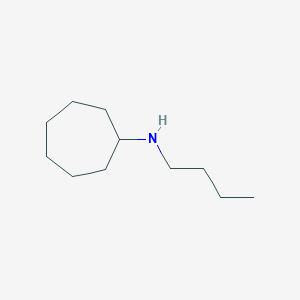
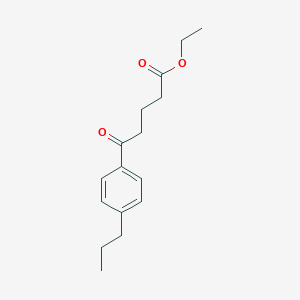
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)

